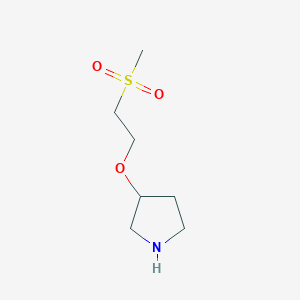

3-(2-(Methylsulfonyl)ethoxy)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

3-(2-methylsulfonylethoxy)pyrrolidine |

InChI |

InChI=1S/C7H15NO3S/c1-12(9,10)5-4-11-7-2-3-8-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

MBJSAHAOXGQJSX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCOC1CCNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Methylsulfonyl Ethoxy Pyrrolidine

Strategies for Pyrrolidine (B122466) Ring Formation Bearing Vicinal Functionalization

The creation of the pyrrolidine skeleton from acyclic precursors can be achieved through various intra- and intermolecular cyclization processes. nih.gov These methods are crucial for establishing the core structure with the desired substitution pattern, which is a prerequisite for introducing the (2-(methylsulfonyl)ethoxy) side chain.

Cycloaddition reactions represent a powerful and efficient class of reactions for the construction of five-membered heterocyclic rings like pyrrolidine. nih.govresearchgate.net These methods often allow for the rapid assembly of complex polycyclic systems with high stereocontrol. nih.govacs.org

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most effective and widely studied methods for synthesizing the pyrrolidine ring. nih.govacs.org This reaction involves a nitrogen-based three-atom component (the azomethine ylide) reacting with a 2π-electron component (the dipolarophile, typically an alkene) to form a five-membered ring. nih.gov A key advantage of this approach is its potential to generate multiple stereocenters in a single, highly regio- and stereoselective step. nih.govnih.gov

Azomethine ylides are versatile intermediates that can be generated through several methods. mdpi.com The choice of method influences the stability and reactivity of the ylide, thereby affecting the scope of the cycloaddition reaction. For the synthesis of a 3-substituted pyrrolidine, the cycloaddition would be performed with an appropriately substituted alkene, where the substituent would ultimately become the side chain at the C3 position of the pyrrolidine ring.

Interactive Table 1: Common Generation Methods for Azomethine Ylides

| Generation Method | Precursors | Conditions | Ylide Type | Reference |

|---|---|---|---|---|

| Decarboxylation | α-Amino acids and aldehydes | Heating (e.g., in DMF) | Non-stabilized | acs.org |

| Desilylation | α-Silyl-substituted amines | Trifluoroacetic acid (TFA) catalysis | Non-stabilized | nih.gov |

| Dehydration/Condensation | Glycine esters and aldehydes | Heat or Lewis acid catalysis | Stabilized | mdpi.com |

The reaction between the generated azomethine ylide and a suitable dipolarophile, such as an alkene bearing the precursor to the (2-(methylsulfonyl)ethoxy) group, leads to the formation of the pyrrolidine core. nih.gov The high degree of stereocontrol is a hallmark of these reactions, often steered by chiral metal-ligand complexes to achieve high enantioselectivity. nih.gov

Reductive amination is a robust and widely used method for the synthesis of amines, including cyclic structures like pyrrolidines. organic-chemistry.org The classic approach to forming a pyrrolidine ring via reductive amination involves the condensation of a 1,4-dicarbonyl compound (or a protected equivalent like 2,5-dimethoxytetrahydrofuran) with a primary amine or ammonia, followed by in-situ reduction of the resulting imine or enamine intermediates. mdpi.comnih.govstackexchange.com This process forms the five-membered ring in a single operational step.

This strategy is highly efficient for producing N-aryl or N-alkyl substituted pyrrolidines. nih.gov For the synthesis of a C3-substituted pyrrolidine, the starting 1,4-dicarbonyl compound would need to possess the desired substituent at the C2 position. The reaction proceeds through a double reductive amination sequence, where the initial condensation and reduction are followed by an intramolecular cyclization and a second reduction. nih.gov

Interactive Table 2: Selected Conditions for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent / Catalyst System | Solvent | Reference |

|---|---|---|---|---|

| 1,4-Diketones | Anilines | Iridium-catalyzed transfer hydrogenation | Water | nih.gov |

| 2,5-Dimethoxytetrahydrofuran | Anilines | Sodium borohydride (B1222165) (NaBH₄) | Acidic water | organic-chemistry.orgorganic-chemistry.org |

| Aldehydes/Ketones | Primary Amines | Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) | organic-chemistry.org |

Intramolecular cyclization is a powerful strategy for forming cyclic compounds, including pyrrolidines. nih.govacs.org These reactions benefit from favorable kinetics due to the proximity of the reacting functional groups, often leading to high yields and selectivity. acs.org

The pyrrolidine ring can be synthesized via the intramolecular cyclization of linear precursors derived from butane-1,4-diol. This typically involves a two-step process where the diol is first converted into an amino alcohol or a molecule containing both an amine and a suitable leaving group. For instance, a 1,4-amino alcohol can undergo cyclization under acidic or basic conditions to furnish the pyrrolidine ring. mdpi.com

A common synthetic route involves the transformation of one hydroxyl group into a good leaving group (e.g., a tosylate or halide) and the other into an amine. The subsequent intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom attacks the carbon bearing the leaving group, closes the ring to form the pyrrolidine. This method is a foundational approach to N-heterocycle synthesis. organic-chemistry.org

The direct cyclization of γ-amino alcohols or γ-amino ketones provides a straightforward route to the pyrrolidine scaffold. mdpi.com The cyclization of 1,4-amino alcohols can be promoted by acids, which activate the hydroxyl group for nucleophilic attack by the amine. rsc.org For example, using N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) in the presence of an acid can effectively activate the hydroxyl group, facilitating the cyclization to form various substituted pyrrolidines in high yields. rsc.org

Alternatively, the conjugate addition of amino alcohols to vinyl sulfones can produce adducts that, after a series of transformations including chlorination and intramolecular alkylation, yield substituted pyrrolidines. acs.org Another approach involves the intramolecular reductive amination of γ-amino ketones, where the amine and ketone functionalities within the same molecule react to form a cyclic iminium ion, which is then reduced to the pyrrolidine. mdpi.com

Interactive Table 3: Examples of Intramolecular Cyclization for Pyrrolidine Synthesis

| Precursor Type | Key Reagents/Catalysts | Reaction Type | Reference |

|---|---|---|---|

| γ-Amino Alcohol | N,N-Dimethylacetamide dimethyl acetal (DMADA), Acid | Acid-promoted cyclodehydration | rsc.org |

| Amino alcohol / Vinyl sulfone adduct | Thionyl chloride, LDA | Intramolecular alkylation | acs.org |

| Alkene-tethered amine | Grubbs catalyst, then Pd/C hydrogenation | Ring-closing metathesis, then reduction | nih.govmdpi.com |

Intramolecular Cyclization Reactions for Pyrrolidine Formation

Installation of the 2-(Methylsulfonyl)ethoxy Moiety

The core of the synthesis lies in the effective installation of the 2-(methylsulfonyl)ethoxy group onto the pyrrolidine scaffold. This can be achieved through direct etherification with a pre-functionalized side-chain reagent or by introducing a precursor moiety that is later converted to the final methylsulfonyl group.

Etherification Methodologies at the Pyrrolidine C-3 Position

The formation of the ether bond at the C-3 position of the pyrrolidine ring is a critical step. This is typically accomplished by leveraging the nucleophilicity of the hydroxyl group at this position, often requiring prior protection of the pyrrolidine nitrogen to prevent side reactions. Common starting materials include N-protected (e.g., with Boc or Cbz groups) (R)- or (S)-3-hydroxypyrrolidine.

Nucleophilic Substitution of Activated Alcohols or Halides

A foundational method for ether synthesis is the Williamson ether synthesis, which involves the SN2 reaction between an alkoxide and an alkyl halide or other electrophile with a good leaving group. In the context of synthesizing 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine, this involves the reaction of a deprotonated N-protected 3-hydroxypyrrolidine with an activated form of 2-(methylsulfonyl)ethanol (B46698).

The 3-hydroxypyrrolidine is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophile is then reacted with an electrophile like 2-(methylsulfonyl)ethyl tosylate or 2-chloroethyl methyl sulfone. The use of a primary electrophile is crucial to favor the SN2 pathway and minimize competing elimination reactions. The reaction is typically carried out in a polar aprotic solvent to facilitate the substitution.

Table 1: Representative Conditions for Nucleophilic Substitution

| Entry | Electrophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 2-(Methylsulfonyl)ethyl tosylate | NaH | THF | 0 to RT | 75-85 |

| 2 | 2-Chloroethyl methyl sulfone | KOtBu | DMF | RT to 50 | 70-80 |

| 3 | 2-(Methylsulfonyl)ethyl mesylate | K | Acetonitrile | Reflux | 65-75 |

Mitsunobu Reaction Protocols

The Mitsunobu reaction offers a mild and efficient alternative for forming the ether linkage, particularly when dealing with sensitive substrates. This reaction allows for the direct coupling of a primary or secondary alcohol with a pronucleophile, in this case, 2-(methylsulfonyl)ethanol, under neutral conditions. The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's chiral center.

In a typical protocol, N-protected 3-hydroxypyrrolidine and 2-(methylsulfonyl)ethanol are dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF). A phosphine, most commonly triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are then added. The reagents work in concert to activate the hydroxyl group, facilitating its displacement by the 2-(methylsulfonyl)ethanol nucleophile. The order of reagent addition can be critical to optimize yield and minimize side products.

Table 2: General Conditions for Mitsunobu Reaction

| Entry | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | PPh | DEAD | THF | 0 to RT | 80-90 |

| 2 | PBu | DIAD | Toluene | 0 to RT | 78-88 |

| 3 | Polymer-supported PPh | DEAD | DCM | 0 to RT | 82-92 |

Introduction of the Methylsulfonyl Group

An alternative synthetic strategy involves the initial formation of a thioether linkage, followed by oxidation to the desired sulfone. This two-step approach can be advantageous if the thioether precursors are more readily accessible or if the reaction conditions for the subsequent oxidation are milder.

Oxidation of Thioether Precursors (e.g., methylmercapto compounds)

This pathway first requires the synthesis of the thioether precursor, 3-(2-(methylthio)ethoxy)pyrrolidine. This intermediate can be prepared via nucleophilic substitution, similar to the Williamson ether synthesis described previously, by reacting N-protected 3-hydroxypyrrolidine with an appropriate electrophile like 2-chloroethyl methyl sulfide (B99878).

Once the thioether is obtained, it is oxidized to the corresponding sulfone. This transformation is reliably achieved using a variety of oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose. Typically, two or more equivalents of the oxidant are used to ensure complete conversion from the thioether to the sulfone, bypassing the intermediate sulfoxide (B87167) stage. Other reagents, such as hydrogen peroxide (H2O2) often in the presence of a catalyst, or potassium peroxymonosulfate (B1194676) (Oxone®), can also be employed. The choice of oxidant and reaction conditions can be tuned to control the chemoselectivity of the reaction.

Table 3: Typical Conditions for Thioether Oxidation

| Entry | Thioether Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | 3-(2-(Methylthio)ethoxy)pyrrolidine | m-CPBA (2.2 eq) | DCM | 0 to RT | 90-98 |

| 2 | 3-(2-(Methylthio)ethoxy)pyrrolidine | H | Methanol | RT to 50 | 85-95 |

| 3 | 3-(2-(Methylthio)ethoxy)pyrrolidine | Oxone® | Methanol/Water | RT | 88-96 |

Direct Sulfonylation Reactions

Direct sulfonylation reactions to form the target C-O-C-C-SO2CH3 structure are generally not considered a primary synthetic route. Such reactions typically involve the formation of a C-S or S-N bond by reacting a nucleophile with a sulfonyl chloride. The construction of the ether linkage and the carbon-sulfur bond in a single step through a direct sulfonylation approach is synthetically challenging and not well-documented for this class of molecules. The multi-step approaches involving etherification followed by oxidation, or etherification with a pre-made sulfonyl moiety, offer more reliable and higher-yielding pathways.

Multi-Component Reaction Approaches for Integrated Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation, thereby minimizing waste and reducing the number of purification steps. An MCR approach to this compound would ideally assemble the core structure of the molecule in a convergent manner.

A hypothetical multi-component strategy for a precursor to the target molecule could involve the reaction of a primary amine, a dielectrophile, and a protected aldehyde or ketone that would ultimately become the 3-alkoxy substituent. For instance, a Passerini or Ugi reaction could be envisioned to introduce the necessary functionalities in a single step, followed by a ring-closing metathesis or an intramolecular cyclization to form the pyrrolidine ring.

One-Pot Synthetic Sequences for Pyrrolidine Derivatization

One-pot syntheses, while sometimes involving the sequential addition of reagents, provide a streamlined approach to complex molecules without the isolation of intermediates. A plausible one-pot synthesis of this compound could commence with the synthesis of a suitably protected 3-hydroxypyrrolidine derivative, followed by its in-situ derivatization.

For example, a one-pot sequence could begin with the reduction of a protected 3-pyrrolidinone (B1296849) to the corresponding alcohol. Without isolation, this intermediate could then be subjected to a Michael addition with methyl vinyl sulfone under basic conditions to yield the desired sulfonyl ether.

| Step | Reagents and Conditions | Intermediate/Product | Hypothetical Yield (%) |

| 1 | N-Benzyl-3-pyrrolidinone, NaBH₄, Methanol, 0 °C to rt | N-Benzyl-3-hydroxypyrrolidine | 95 |

| 2 | Methyl vinyl sulfone, NaH, THF, 0 °C to rt | N-Benzyl-3-(2-(methylsulfonyl)ethoxy)pyrrolidine | 80 |

| 3 | H₂, Pd/C, Ethanol | This compound | 90 |

Interactive Data Table: One-Pot Pyrrolidine Derivatization

| Step | Reactant | Reagents | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | N-Benzyl-3-pyrrolidinone | NaBH₄ | Methanol | 0 °C to rt | N-Benzyl-3-hydroxypyrrolidine | 95 |

| 2 | N-Benzyl-3-hydroxypyrrolidine | Methyl vinyl sulfone, NaH | THF | 0 °C to rt | N-Benzyl-3-(2-(methylsulfonyl)ethoxy)pyrrolidine | 80 |

| 3 | N-Benzyl-3-(2-(methylsulfonyl)ethoxy)pyrrolidine | H₂, Pd/C | Ethanol | rt | This compound | 90 |

Tandem Reactions Incorporating Sulfonyl Ether Formation

Tandem reactions, where a single catalyst or reagent promotes multiple transformations in a single operation, represent a highly efficient synthetic strategy. A tandem approach to this compound could involve the simultaneous formation of the pyrrolidine ring and the sulfonyl ether moiety.

A potential tandem reaction could be initiated by the Michael addition of a primary amine to a suitable bis-electrophile. The resulting intermediate could then undergo an intramolecular cyclization to form the pyrrolidine ring. If one of the electrophilic sites is part of a molecule that also contains the sulfonyl ether precursor, the entire molecular framework could be assembled in a single, elegant step.

A more direct tandem approach would involve the reaction of a protected 3-amino-1-propanol derivative with a reagent that can act as a C2 synthon and simultaneously introduce the sulfonyl ether side chain. For example, a reagent with both an aldehyde or equivalent functionality and a vinyl sulfone moiety could undergo a tandem condensation, cyclization, and reduction sequence with the amino alcohol.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Hypothetical Product | Hypothetical Yield (%) |

| N-Boc-3-aminopropanol | 2-(Methylsulfonyl)acetaldehyde | Acid catalyst, then reducing agent | Dichloromethane | N-Boc-3-(2-(methylsulfonyl)ethoxy)pyrrolidine | 65 |

| 3-Buten-1-amine | Methyl vinyl sulfone | Rh(I) catalyst | Toluene | This compound | 70 (via hydroaminomethylation/cyclization) |

Interactive Data Table: Tandem Reactions for Sulfonyl Ether Formation

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Boc-3-aminopropanol | 2-(Methylsulfonyl)acetaldehyde | Acid catalyst, then reducing agent | Dichloromethane | N-Boc-3-(2-(methylsulfonyl)ethoxy)pyrrolidine | 65 |

| 3-Buten-1-amine | Methyl vinyl sulfone | Rh(I) catalyst | Toluene | This compound | 70 |

Mechanistic Investigations of Key Synthetic Transformations

Elucidation of Pyrrolidine (B122466) Ring-Forming Mechanisms

The pyrrolidine scaffold is a privileged structural motif in many biologically active compounds. mdpi.com Its synthesis is a central topic in organic chemistry, with 1,3-dipolar cycloaddition reactions being one of the most powerful methods for its construction. nih.govacs.org

The formation of the pyrrolidine ring is frequently achieved through a [3+2] cycloaddition reaction. This process involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). nih.govnih.gov For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. mdpi.comnih.gov

Azomethine ylides are transient species that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone, or the reductive treatment of specific amides and lactams. acs.orgnih.gov These ylides react with a dipolarophile, typically an alkene, to form the five-membered pyrrolidine ring in a concerted or stepwise fashion. nih.govacs.org The reaction is highly atom-economical and allows for the direct construction of the heterocyclic ring with control over up to four new stereocenters. acs.org

The reaction pathway can be influenced by the nature of the azomethine ylide (stabilized or unstabilized) and the dipolarophile. acs.orgnih.gov For instance, unstabilized azomethine ylides react efficiently with electron-deficient alkenes. nih.gov The use of multifunctional starting materials can trigger cascade reactions, leading to complex polycyclic structures containing the pyrrolidine ring in a single synthetic operation. mdpi.com

Table 1: Comparison of Common [3+2] Cycloaddition Pathways for Pyrrolidine Synthesis

| Reaction Type | 1,3-Dipole | Dipolarophile | Key Features | Reference |

| Intermolecular Cycloaddition | Azomethine Ylide | Electron-Deficient Alkene | Versatile for various substitutions; allows for stereocontrol. | nih.gov |

| Intramolecular Cycloaddition | Tethered Azomethine Ylide & Alkene | N/A | Leads to fused or bridged bicyclic pyrrolidine systems. | mdpi.com |

| Multi-component Reaction | In situ generated Azomethine Ylide | Alkene | High atom economy; rapid assembly of complex molecules. | ingentaconnect.com |

Given the potential for creating multiple stereocenters during cycloaddition, achieving high stereocontrol is a primary objective. Asymmetric catalysis has emerged as a powerful tool to influence the stereochemical outcome of [3+2] cycloaddition reactions, yielding enantiomerically enriched pyrrolidines. rsc.orgacs.org

A variety of catalysts, including those based on transition metals (e.g., silver, copper, gold, cobalt, nickel) and organocatalysts (e.g., proline derivatives), have been developed to promote these reactions with high efficiency and stereoselectivity. acs.orgnih.govorganic-chemistry.org Chiral ligands coordinated to a metal center can create a chiral environment that directs the approach of the dipole and dipolarophile, favoring the formation of one stereoisomer over others. rsc.org For example, metal catalysts combined with bisoxazoline (BOX) ligands have been used to achieve divergent access to different regio- and enantiomers of alkylated pyrrolidines. organic-chemistry.org

The choice of catalyst can dramatically alter the reaction pathway and the resulting product. For instance, in certain systems, cobalt catalysis favors the formation of C3-alkylated pyrrolidines, while nickel catalysis leads to C2-alkylated isomers through a tandem isomerization-hydroalkylation pathway. organic-chemistry.org Mechanistic studies suggest that these transformations can proceed through radical-mediated pathways involving metal hydride species. organic-chemistry.org The catalyst not only controls stereoselectivity but also enhances reaction rates, allowing transformations to occur under milder conditions. acs.orgacs.org

Table 2: Selected Catalytic Systems for Asymmetric Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Achieved Stereocontrol | Key Mechanistic Feature | Reference |

| Gold (Ph₃PAuCl/AgSbF₆) | Tandem Hydroamination/Allylation | High Diastereoselectivity (>95:5) | Generation of an iminium ion intermediate. | acs.org |

| Cobalt/BOX Ligand | Regio- and Enantioselective Hydroalkylation | High Enantioselectivity (up to 97% ee) | Desymmetrization of 3-pyrrolines via a radical pathway. | organic-chemistry.org |

| L-proline Functionalized Nanorods | 1,3-Dipolar Cycloaddition | High Diastereoselectivity | Heterogeneous catalysis allowing for easy recovery. | nih.gov |

Mechanisms of Etherification and Sulfonyl Group Introduction

The synthesis of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine requires the formation of both an ether bond at the C3 position of the pyrrolidine ring and the introduction of a methyl sulfonyl group. These transformations can be achieved through distinct mechanistic pathways.

The ether linkage is typically formed via a nucleophilic substitution reaction. In the context of synthesizing the target molecule, a common strategy involves the reaction of a 3-hydroxypyrrolidine precursor with an electrophile containing the 2-(methylsulfonyl)ethyl group. The oxygen atom of the hydroxyl group acts as the nucleophile. google.com

Alternatively, a more convergent approach involves the conjugate addition of 3-hydroxypyrrolidine to methyl vinyl sulfone. In this oxa-Michael addition, the pyrrolidine's hydroxyl group acts as the nucleophile, attacking the electron-deficient β-carbon of the vinyl sulfone. rsc.orgnih.gov This reaction is often facilitated by a base or a nucleophilic catalyst. Nucleophilic catalysts like triphenylphosphine (B44618) can initiate the reaction by adding to the vinyl group, generating a highly basic intermediate that deprotonates the alcohol, which then participates in the catalytic cycle. rsc.org

The mechanism of etherification, such as the classic Williamson ether synthesis, proceeds via an SN2 pathway. numberanalytics.com This involves a backside attack by the nucleophile (alkoxide) on the carbon bearing a leaving group, leading to an inversion of configuration if the carbon is a stereocenter. numberanalytics.com The reaction rate is sensitive to the solvent, with polar aprotic solvents often being preferred as they can stabilize the transition state. numberanalytics.comcbseacademic.nic.in Computational studies on related systems, like the SNAr reaction of pyrrolidine with thiophenes, show a stepwise pathway involving the initial addition of the nucleophile followed by the elimination of a leaving group. nih.gov Iron(III)-based catalysts have been shown to facilitate the dehydrative etherification of alcohols, proceeding through the in situ formation of a carbocation intermediate. acs.orgnih.gov

The methyl sulfone moiety is a key functional group in the target molecule. Its formation is integral to the synthesis of the side chain precursor, methyl vinyl sulfone, and its subsequent reaction. Vinyl sulfones are powerful Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl group. nih.govwikipedia.org

The most direct mechanism for attaching the sulfonyl-containing side chain to the pyrrolidine is through an ionic pathway, specifically the Michael addition reaction. nih.govwikipedia.org As described above, the nucleophilic attack of the 3-hydroxy group of pyrrolidine onto the β-carbon of methyl vinyl sulfone is a classic example of a conjugate addition. The reaction proceeds through a stabilized enolate-like intermediate before protonation to yield the final ether product. wikipedia.org

While the final etherification step proceeds ionically, the synthesis of sulfone precursors can involve radical pathways. Sulfonyl radicals can be generated from sulfonyl hydrazides or sulfinic acids under oxidative conditions. researchgate.netrsc.org These radicals can then add to alkenes or alkynes to form vinyl sulfones. rsc.orgrsc.org For example, the reaction can proceed via the generation of a sulfonyl radical, its addition to an alkene to form a carbon-centered radical, followed by an elimination step to yield the vinyl sulfone product. nih.govrsc.org Some metal-catalyzed methods for preparing vinyl sulfones also proceed through radical intermediates. d-nb.info However, for the specific transformation of adding the ethoxy-sulfone side chain to the pyrrolidine ring, the ionic oxa-Michael addition is the predominant and most direct mechanistic pathway.

Table 3: Mechanistic Pathways for C–S Bond Formation in Sulfones

| Mechanism Type | Key Intermediate | Description | Relevance to Target Molecule | Reference |

| Ionic (Michael Addition) | Stabilized Carbanion/Enolate | Nucleophilic 1,4-addition of a nucleophile (e.g., alcohol) to an α,β-unsaturated sulfone (vinyl sulfone). | Direct mechanism for attaching the side chain to the pyrrolidine ring. | rsc.orgwikipedia.org |

| Radical Addition-Elimination | Sulfonyl Radical (RSO₂•) | A sulfonyl radical adds to a double or triple bond, followed by subsequent reaction or elimination. | Primarily relevant for the synthesis of the vinyl sulfone precursor. | rsc.orgnih.gov |

| Oxidation | Thioether/Sulfoxide (B87167) | Oxidation of a pre-formed sulfide (B99878) or sulfoxide to the corresponding sulfone. | An alternative route to install the sulfonyl group. | wikipedia.org |

Kinetic and Thermodynamic Considerations in Reaction Design

The successful synthesis of this compound relies on a careful balance of kinetic and thermodynamic factors to control reaction outcomes and maximize the yield of the desired product.

In cycloaddition reactions for forming the pyrrolidine ring, reaction conditions can be tuned to favor either the kinetically or thermodynamically controlled product. The stereochemical outcome is often determined at the transition state of the cycloaddition step. Catalysts play a critical role not only in lowering the activation energy but also in selectively stabilizing the transition state that leads to the desired stereoisomer, thereby providing kinetic control over the product distribution. rsc.org

For the etherification step, the kinetics can be influenced by several factors. In SN2-type reactions, the rate is dependent on the concentration of both the nucleophile and the electrophile. numberanalytics.com The choice of solvent and catalyst can dramatically affect the reaction rate. For example, iron-catalyzed etherification has been shown to follow zero-order kinetics for self-etherification and first-order kinetics for unsymmetrical ether formation, providing insight into the rate-determining steps of the catalytic cycle. nih.gov

Stereochemical Control in the Synthesis of 3 2 Methylsulfonyl Ethoxy Pyrrolidine

Asymmetric Synthesis Strategies for Chiral Pyrrolidine (B122466) Centers

The creation of a chiral center at the C3 position of the pyrrolidine ring is a critical step in the synthesis of enantiomerically pure 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer. General strategies for achieving this for pyrrolidine cores often involve the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis. nih.gov

Chiral Auxiliaries and Reagents

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of a chiral 3-substituted pyrrolidine, a strategy could involve starting with a prochiral precursor and attaching a chiral auxiliary. For instance, a chiral amine could be used to form an enamine with a suitable ketone, with the auxiliary guiding the subsequent diastereoselective addition of a Michael acceptor.

Another approach involves the use of stoichiometric chiral reagents. These reagents are inherently chiral and transfer this chirality to the substrate during the reaction. While effective, this method can be less atom-economical compared to catalytic methods.

Asymmetric Catalysis (e.g., Organocatalysis)

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. benthamdirect.com Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a particularly effective strategy for the synthesis of chiral pyrrolidines. mdpi.com

(S)-Proline and its derivatives are prominent organocatalysts that can activate carbonyl compounds to form nucleophilic enamines. mdpi.com These enamines can then react with electrophiles in a highly stereocontrolled manner. A potential route to a precursor of this compound could involve the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral pyrrolidine-based catalyst. nih.gov This reaction can establish the stereocenter at the C3 position with high enantiomeric excess (ee).

The general mechanism for an organocatalyzed Michael addition leading to a chiral pyrrolidine precursor is depicted below:

The chiral secondary amine catalyst reacts with an aldehyde to form a chiral enamine intermediate.

The enamine then attacks a Michael acceptor (e.g., a nitroalkene) in a stereoselective fashion.

The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.

The following table illustrates the effectiveness of various organocatalysts in the asymmetric Michael addition, a key step in forming substituted pyrrolidines.

| Catalyst | Michael Acceptor | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of major isomer |

| (S)-Diphenylprolinol silyl (B83357) ether | trans-β-nitrostyrene | Propanal | 95:5 | >99% |

| (S)-Proline | Nitromethane | Butanal | 90:10 | 92% |

| Chiral cis-2,5-disubstituted pyrrolidine | trans-β-nitrostyrene | Pentanal | 85:15 | 95% |

This table presents representative data for analogous reactions and is intended to be illustrative of the potential for high stereocontrol.

Diastereoselective and Enantioselective Approaches to Compound Derivatives

Once a chiral pyrrolidine ring is synthesized, further functionalization can lead to a variety of derivatives. Diastereoselective and enantioselective reactions are crucial for controlling the stereochemistry of these subsequent transformations. For instance, if a precursor to this compound contains an additional functional group, such as a ketone or an alkene, this group can be modified with high stereocontrol.

For example, the reduction of a carbonyl group on a chiral pyrrolidine ring can be achieved with high diastereoselectivity using sterically hindered reducing agents. The existing stereocenter on the pyrrolidine ring will direct the approach of the hydride, leading to the preferential formation of one diastereomer.

Similarly, catalytic asymmetric hydrogenation or dihydroxylation of an alkene on a pyrrolidine derivative can be used to introduce new stereocenters with high enantioselectivity, employing chiral metal catalysts. The choice of catalyst and reaction conditions is critical for achieving the desired stereochemical outcome.

Conformational Analysis of Pyrrolidine Ring Systems and Substituent Effects

For this compound, the substituent at the C3 position will have a profound impact on the ring's conformational preference. The bulky 2-(methylsulfonyl)ethoxy group would likely favor an equatorial position to minimize steric interactions with the rest of the ring. This conformational preference can be predicted using computational modeling and confirmed experimentally through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

The interplay of steric and electronic effects of the substituents determines the conformational landscape of the pyrrolidine ring. beilstein-journals.org Understanding these conformational preferences is crucial for designing synthetic routes and for predicting the interactions of the molecule with biological targets.

Chemical Reactivity and Derivatization Studies of 3 2 Methylsulfonyl Ethoxy Pyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a secondary amine, which imparts basic and nucleophilic character to the molecule. wikipedia.orgchemicalbook.com This inherent reactivity is the basis for numerous chemical transformations, primarily focused on N-alkylation, N-acylation, and the construction of more complex heterocyclic systems.

As a typical secondary amine, the pyrrolidine nitrogen readily participates in nucleophilic substitution reactions. chemicalbook.commsu.edu N-alkylation can be achieved by treating 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine with various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. Similarly, N-acylation is efficiently accomplished using acylating agents like acyl chlorides or acid anhydrides. These reactions proceed smoothly to yield the corresponding N-alkylated tertiary amines and N-acylated amides, respectively. The choice of base and solvent is crucial to optimize reaction yields and minimize side reactions.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent/Conditions | Product | Description |

|---|---|---|---|

| This compound | 1. Benzyl bromide (BnBr) 2. K₂CO₃, Acetonitrile | 1-Benzyl-3-(2-(methylsulfonyl)ethoxy)pyrrolidine | N-Alkylation with an alkyl halide to form a tertiary amine. |

| This compound | 1. Acetyl chloride (AcCl) 2. Triethylamine (Et₃N), Dichloromethane (DCM) | 1-(3-(2-(Methylsulfonyl)ethoxy)pyrrolidin-1-yl)ethan-1-one | N-Acylation with an acyl chloride to form an amide. |

| This compound | 1. Methyl iodide (CH₃I) 2. NaHCO₃, Methanol | 1-Methyl-3-(2-(methylsulfonyl)ethoxy)pyrrolidine | N-methylation, a common derivatization for modifying steric and electronic properties. |

The nucleophilic nitrogen of the pyrrolidine ring can be utilized to construct larger, more complex heterocyclic structures. One common strategy involves the reaction with bifunctional electrophiles. For instance, reaction with a dihaloalkane (e.g., 1,4-dibromobutane) can lead to the formation of a spirocyclic quaternary ammonium (B1175870) salt. Such reactions expand the structural diversity of the parent molecule by introducing new ring systems centered on the nitrogen atom. nih.gov Intramolecular cyclization of suitably functionalized N-acyl derivatives can also be employed to create fused bicyclic systems. nih.gov

Table 2: Formation of N-Heterocyclic Derivatives

| Reactant | Reagent/Conditions | Product | Description |

|---|---|---|---|

| This compound | 1,4-Dibromobutane | 5-(2-(Methylsulfonyl)ethoxy)-1-azoniaspiro[4.4]nonane bromide | Formation of a spirocyclic quaternary ammonium salt via dialkylation of the pyrrolidine nitrogen. |

Transformations of the Ethoxy and Methylsulfonyl Moieties

The side chain of the molecule, consisting of an ethoxy linker and a terminal methylsulfonyl group, offers additional opportunities for chemical modification, although these transformations can require more forcing conditions compared to reactions at the pyrrolidine nitrogen.

The ether bond (C-O-C) is generally stable under basic and mild acidic conditions but can be cleaved under strongly acidic conditions. libretexts.orgchemistrysteps.com Treatment with potent acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the ether to yield an alcohol and an alkyl halide. transformationtutoring.comorganicchemistrytutor.com For the specific structure of this compound, the ether is flanked by a primary carbon and a secondary carbon. The reaction likely proceeds via an Sₙ2 mechanism, where the halide ion attacks the less sterically hindered primary carbon of the ethyl group. libretexts.org Alternatively, Lewis acids like boron tribromide (BBr₃) are highly effective reagents for cleaving ethers under milder, non-aqueous conditions. ufp.ptmasterorganicchemistry.compearson.com

Table 3: Representative Ether Cleavage Reactions

| Reactant | Reagent/Conditions | Products | Description |

|---|---|---|---|

| 1-Acetyl-3-(2-(methylsulfonyl)ethoxy)pyrrolidine | Excess HBr, heat | 1-Acetylpyrrolidin-3-ol and 1-Bromo-2-(methylsulfonyl)ethane | Cleavage of the ether linkage under strong acid catalysis. The pyrrolidine nitrogen is protected as an amide to prevent side reactions. |

The methylsulfonyl group (a sulfone) is a highly oxidized and generally stable functional group, resistant to both acidic and basic conditions. chem-station.com While sulfonate esters (like mesylates and tosylates) are excellent leaving groups, the sulfone moiety itself, when attached to a carbon atom, is a poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.com However, the sulfonyl group strongly acidifies the protons on the adjacent α-carbon (the methyl group and the methylene (B1212753) group of the ethyl chain). Deprotonation at the α-position with a strong base (e.g., n-butyllithium) generates a carbanion, which can then react with various electrophiles, such as alkyl halides or aldehydes, in α-alkylation or related reactions. rsc.orgacs.org Under forcing elimination conditions, the methylsulfonyl group can sometimes act as a leaving group, particularly if a stable conjugated system is formed.

Table 4: Reactivity of the Sulfonyl Group

| Reactant | Reagent/Conditions | Product | Description |

|---|---|---|---|

| This compound | 1. n-Butyllithium (n-BuLi), THF, -78 °C 2. Benzyl bromide (BnBr) | 3-(2-(1-Phenyl-1-(methylsulfonyl)ethyl)ethoxy)pyrrolidine | α-Alkylation via deprotonation of the carbon adjacent to the sulfonyl group, followed by reaction with an electrophile. |

The ethoxy chain consists of saturated sp³-hybridized carbon atoms, whose C-H bonds are generally unreactive and difficult to functionalize selectively. researchgate.net Direct functional group interconversions on this aliphatic chain are challenging and typically require advanced synthetic methods. rsc.org Strategies such as radical-mediated halogenation or transition-metal-catalyzed C-H activation could potentially introduce functionality, but these methods often suffer from a lack of regioselectivity, leading to a mixture of products. researchgate.net Consequently, modifications to this part of the molecule are more commonly achieved by synthesizing the entire side chain with the desired functionality already in place before its attachment to the pyrrolidine ring.

Lack of Specific Research on Pyrrolidine Core Reactions of this compound

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented chemical reactivity of This compound , specifically concerning reactions that involve the opening or expansion of its core pyrrolidine ring. While the synthesis and modification of pyrrolidine derivatives are broadly explored topics in organic chemistry, dedicated studies on the ring-opening and ring-expansion reactions of this particular compound appear to be unavailable in the public domain.

The stability of the pyrrolidine ring, a five-membered saturated heterocycle, generally requires specific and often strenuous conditions for cleavage. Such reactions might be anticipated under conditions of reductive cleavage, oxidative degradation, or through rearrangements initiated by strategically placed functional groups. However, no specific experimental data, such as reaction conditions, yields, or characterization of resulting products for This compound , has been reported.

Similarly, ring-expansion reactions, which would transform the pyrrolidine core into a larger heterocyclic system like a piperidine, are also not described for this compound in the available literature. These transformations often involve complex mechanistic pathways, such as the Tiffeneau-Demjanov rearrangement or related processes, and their application to This compound has not been documented.

The absence of such studies means that no detailed research findings or data tables on the ring-opening and ring-expansion reactions of the pyrrolidine core of This compound can be provided at this time. The research community has yet to publish work focusing on these specific transformations for this molecule.

Computational and Theoretical Chemical Studies of 3 2 Methylsulfonyl Ethoxy Pyrrolidine

Quantum Chemical Calculations for Structural Predictions

Quantum chemical calculations are fundamental to predicting the three-dimensional geometry and electronic landscape of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine.

Geometry optimization is a computational technique used to determine the most stable atomic arrangement of a molecule, which corresponds to a minimum on its potential energy surface. For a flexible molecule such as this compound, featuring a pyrrolidine (B122466) ring and an adaptable side chain, numerous low-energy conformations are possible.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| A | 15° (Envelope) | 0.00 | B3LYP/6-31G |

| B | -30° (Twist) | 1.25 | B3LYP/6-31G |

| C | 45° (Envelope) | 2.10 | B3LYP/6-31G* |

Note: This data is illustrative and based on typical computational results for similar substituted pyrrolidine structures.

An understanding of a molecule's electronic structure is crucial for predicting its chemical reactivity. Computational analyses can map electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Techniques such as Natural Bond Orbital (NBO) analysis are employed to determine the partial atomic charges on individual atoms. acs.orgnih.gov

In the case of this compound, the nitrogen atom within the pyrrolidine ring is anticipated to be a primary nucleophilic center, owing to its lone pair of electrons. The sulfonyl group (-SO₂) is a potent electron-withdrawing group, which polarizes the electron distribution across the entire molecule. acs.orgnih.gov This polarization results in a significant molecular dipole moment and influences how the molecule interacts with other molecules. Computational studies on sulfonyl groups indicate that the bonding is highly polarized, which can be described as S⁺-O⁻, and is augmented by hyperconjugative interactions. acs.orgnih.govresearchgate.net The oxygen atoms of both the ether linkage and the sulfonyl group also possess negative partial charges, marking them as potential sites for interaction with electrophiles.

Reaction Mechanism Simulations and Transition State Identification

Computational modeling provides a detailed avenue for investigating reaction pathways, clarifying mechanisms, and forecasting the likely products of a chemical transformation.

By constructing a potential energy surface for a proposed reaction, computational chemists can pinpoint the most energetically favorable pathways. For this compound, potential reactions could occur at the pyrrolidine nitrogen, such as N-alkylation or N-acylation. The calculated activation energies for various competing pathways can predict which products are kinetically favored.

While this compound is not inherently a catalyst, its structural motifs are valuable in catalysis. It can function as a ligand in organometallic complexes or serve as a foundational building block for more intricate catalyst systems. Computational modeling is an indispensable tool in the rational design of such catalysts. By simulating the interaction between the molecule and a metal center, researchers can forecast the stability, activity, and selectivity of the resulting catalytic complex. For example, the nitrogen and oxygen atoms could act as coordination sites for a metal, and the electronic and steric properties of the entire ligand would modulate the efficiency and selectivity of the catalyzed reaction.

Spectroscopic Property Predictions and Correlations

Computational chemistry methods can produce accurate predictions of various spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the molecule's structure and conformation.

Time-dependent DFT (TD-DFT) is employed to calculate UV-Vis absorption spectra by predicting the energies of electronic transitions. Vibrational frequencies can be computed to generate theoretical Infrared (IR) and Raman spectra. The predicted frequencies for characteristic bond vibrations, such as C-H, N-H, S=O, and C-O stretching and bending modes, are invaluable for assigning bands in experimental spectra. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This aids in the comprehensive structural elucidation of the molecule and its derivatives.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C-N) | ~55 ppm | ~54 ppm |

| ¹H NMR Shift (N-H) | ~2.5 ppm | ~2.4 ppm |

| IR Stretch (S=O) | ~1320 cm⁻¹ | ~1315 cm⁻¹ |

| IR Stretch (S=O) | ~1130 cm⁻¹ | ~1125 cm⁻¹ |

Note: Predicted values are illustrative and depend on the specific level of theory and solvent model employed in the calculation. Experimental values are typical for analogous structures.

Analytical Strategies for Structural Characterization and Purity Assessment in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for complete proton and carbon signal assignment.

Multi-dimensional NMR experiments are indispensable for mapping the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between adjacent protons within the pyrrolidine (B122466) ring and along the ethoxy and methylsulfonyl fragments, confirming the integrity of these structural units. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.ch This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound This table presents hypothetical data based on the known chemical structure for illustrative purposes.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (with Protons at) | Key HMBC Correlations (with Carbons at) |

|---|---|---|---|---|

| Pyrrolidine-NH | ~2.0-3.0 | - | Pyrrolidine-2, Pyrrolidine-5 | Pyrrolidine-2, Pyrrolidine-5 |

| Pyrrolidine-2 | ~3.0-3.2 | ~47 | Pyrrolidine-NH, Pyrrolidine-3 | Pyrrolidine-4, Pyrrolidine-5 |

| Pyrrolidine-3 | ~4.0-4.2 | ~78 | Pyrrolidine-2, Pyrrolidine-4 | Pyrrolidine-5, Ethoxy-1' |

| Pyrrolidine-4 | ~1.8-2.1 | ~35 | Pyrrolidine-3, Pyrrolidine-5 | Pyrrolidine-2 |

| Pyrrolidine-5 | ~2.9-3.1 | ~54 | Pyrrolidine-NH, Pyrrolidine-4 | Pyrrolidine-2, Pyrrolidine-3 |

| Ethoxy-1' | ~3.7-3.9 | ~68 | Ethoxy-2' | Pyrrolidine-3, Ethoxy-2' |

| Ethoxy-2' | ~3.3-3.5 | ~55 | Ethoxy-1' | Ethoxy-1', Methylsulfonyl-C |

| Methylsulfonyl-CH₃ | ~2.9-3.1 | ~42 | - | Ethoxy-2' |

The carbon at position 3 of the pyrrolidine ring is a stereocenter. Determining its configuration is crucial. While standard NMR cannot distinguish between enantiomers, it can be used to determine relative stereochemistry in diastereomers. For assigning the absolute configuration of this compound, NMR can be employed in conjunction with chiral auxiliaries. The use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the resulting diastereomeric complexes or solvates, allowing for their distinction and potential assignment. More advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, which is fundamental for determining the relative stereochemistry in more complex or rigid structures.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental composition and confirmation of the molecular formula. wvu.edu For this compound, HRMS would be used to verify its molecular formula, C₈H₁₇NO₃S. The experimentally measured exact mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₃S |

| Molecular Weight (Monoisotopic) | 207.0929 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 208.1002 |

| Observed Mass | Within 5 ppm of calculated mass |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the functional groups present. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 (broad) | Weak |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Sulfone (S=O) | Asymmetric & Symmetric Stretching | 1300 - 1350 & 1120 - 1160 (strong) | Moderate |

| Ether (C-O) | Stretching | 1070 - 1150 (strong) | Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound can be obtained, this technique can provide precise information on bond lengths, bond angles, and conformational details. mdpi.commdpi.com Most importantly, X-ray crystallography can unambiguously determine the absolute stereochemistry (R or S configuration) of the chiral center at the 3-position, which is not possible with most other techniques without reference to a known chiral standard. researchgate.net

Table 4: Hypothetical Crystallographic Data This table illustrates the type of data obtained from an X-ray crystallography experiment.

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.1 Å, b = 8.2 Å, c = 15.5 Å |

| Absolute Configuration | Determined (e.g., 3R) |

Chromatographic Techniques for Purity Determination and Separation of Stereoisomers

Chromatographic methods are essential for assessing the purity of a compound and for separating mixtures.

Purity Determination: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is a standard method for determining the purity of pharmaceutical compounds. pensoft.netnih.gov A validated HPLC method would be used to separate this compound from any potential impurities arising from its synthesis, such as starting materials, byproducts, or degradation products. researchgate.net The purity is typically determined by measuring the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Separation of Stereoisomers: Since this compound is a chiral compound, it exists as a pair of enantiomers (R and S). Chiral HPLC is the most common technique for separating enantiomers. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.govjsmcentral.org This is critical for controlling the stereochemical purity of the final compound.

Table 5: Illustrative HPLC Purity and Chiral Separation Data

| Analysis Type | Column | Analyte | Retention Time (min) | Purity / Composition |

|---|---|---|---|---|

| Purity (RP-HPLC) | C18 | This compound | 8.5 | >99.5% |

| Impurities | Various | <0.5% | ||

| Chiral Separation (Chiral HPLC) | Chiral Stationary Phase (e.g., Polysaccharide-based) | (R)-enantiomer | 12.3 | 50% (for racemate) |

| (S)-enantiomer | 14.1 | 50% (for racemate) |

Strategic Utility in Complex Molecular Architectures and Synthetic Method Development

3-(2-(Methylsulfonyl)ethoxy)pyrrolidine as a Key Synthetic Intermediate

The inherent functionalities of this compound position it as a valuable intermediate in multi-step organic syntheses, enabling the efficient construction of complex target molecules.

Building Block in Multi-Step Organic Syntheses

The strategic value of this compound lies in the orthogonal reactivity of its constituent functional groups. The secondary amine of the pyrrolidine (B122466) ring provides a nucleophilic center for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. This allows for the straightforward incorporation of this pyrrolidine motif into a larger molecular scaffold.

Simultaneously, the sulfonyl group offers a stable and polar functionality that can influence the physicochemical properties of the final compound, such as solubility and metabolic stability. researchgate.net The ether linkage provides a flexible spacer, connecting the pyrrolidine core to the methylsulfonyl group. This combination of features in a single building block streamlines synthetic sequences by reducing the number of individual steps required to introduce these functionalities separately.

While specific examples detailing the use of this compound in multi-step syntheses are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate in proprietary drug discovery programs. The general importance of functionalized pyrrolidines as precursors in the synthesis of pharmaceuticals is well-established. mdpi.com

Precursor for Advanced Heterocyclic Systems

The pyrrolidine ring of this compound can serve as a foundational scaffold for the construction of more complex, fused, or spirocyclic heterocyclic systems. The nitrogen atom can participate in intramolecular cyclization reactions, leading to the formation of bicyclic structures. For instance, functionalization of the nitrogen with a suitable electrophile containing a reactive site could enable a subsequent ring-closing reaction.

Furthermore, the existing stereochemistry of the 3-substituted pyrrolidine can be leveraged to control the stereochemical outcome of subsequent transformations, a critical aspect in the synthesis of chiral drugs. The development of synthetic routes to access diverse heterocyclic architectures from readily available building blocks is a continuous focus in organic chemistry.

Method Development Inspired by the Compound's Unique Architecture

The distinct arrangement of functional groups in this compound can inspire the development of new synthetic methods and the exploration of novel reactivity patterns.

Generalization of Synthetic Routes to Related Analogs

The synthetic pathway to this compound itself can likely be adapted to produce a library of analogous compounds with diverse substitution patterns. For example, starting from 3-hydroxypyrrolidine, a variety of sulfonyl-containing alcohols could be introduced via Williamson ether synthesis. This would allow for the systematic variation of the linker length and the nature of the sulfonyl substituent, enabling structure-activity relationship (SAR) studies in drug discovery programs.

The development of robust and scalable synthetic routes to such functionalized pyrrolidines is an active area of research, with numerous methodologies being explored to access these valuable building blocks. tandfonline.com

Exploration of Novel Reactivity Patterns for Pyrrolidine and Sulfonyl Ethers

The juxtaposition of the pyrrolidine nitrogen and the sulfonyl ether moiety may give rise to unique reactivity. For instance, the nitrogen atom could act as an intramolecular catalyst or directing group in reactions involving the sulfonyl ether side chain. Conversely, the electron-withdrawing nature of the sulfonyl group could influence the reactivity of the pyrrolidine ring.

Investigating such potential interactions can lead to the discovery of novel transformations and provide deeper insights into the fundamental reactivity of these functional group combinations. The study of intramolecular effects is a key aspect of modern physical organic chemistry and can lead to the development of highly efficient and selective reactions.

Future Directions in the Chemical Research of Analogous Compounds

The future research landscape for compounds analogous to this compound is promising and will likely focus on several key areas. A major thrust will be their continued application in medicinal chemistry as building blocks for the synthesis of novel therapeutic agents. nih.gov The unique combination of a polar sulfonyl group and a versatile pyrrolidine scaffold makes these compounds attractive for targeting a wide range of biological targets.

Furthermore, the development of novel and efficient synthetic methodologies to access these and related structures will remain a priority. This includes the exploration of catalytic and asymmetric methods to control stereochemistry, as well as the use of flow chemistry and other modern synthetic technologies to enable their rapid and scalable production. The design of new catalysts for the functionalization of heterocyclic compounds is a particularly active area of research. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, sulfonylation of a pyrrolidine precursor with methylsulfonyl ethyl bromide under basic conditions (e.g., NaH/THF at 0°C to RT) is a common approach. Key factors include:

- Reagent stoichiometry : Excess methylsulfonyl ethyl halide (1.2–1.5 equiv) to drive the reaction.

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the methylsulfonyl group (δ ~3.0–3.2 ppm for S(O)CH) and pyrrolidine ring protons (δ ~1.5–3.5 ppm).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] or [M+Na]) with ≤2 ppm error.

- IR spectroscopy : Stretching vibrations for S=O (~1350–1160 cm) and ether C-O (~1100 cm) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of vapors or dust.

- Waste disposal : Segregate organic waste containing sulfonyl groups and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can reaction parameters be optimized to reduce byproducts during the sulfonylation step?

- Methodological Answer :

- Temperature control : Maintain ≤0°C during reagent addition to suppress side reactions (e.g., over-sulfonylation).

- Catalyst screening : Test Pd(PPh) or CuI for regioselectivity in coupling reactions.

- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct formation .

Q. What approaches resolve discrepancies in reported H NMR chemical shifts for this compound?

- Methodological Answer :

- Solvent standardization : Use deuterated DMSO or CDCl for consistency.

- Internal reference calibration : Add TMS (δ 0.00 ppm) or residual solvent peaks (e.g., DMSO-d at δ 2.50 ppm).

- Cross-validation : Compare with computational NMR predictions (DFT-based tools like Gaussian) .

Q. How does the methylsulfonyl group influence the pyrrolidine ring’s electronic environment in derivatization reactions?

- Methodological Answer :

- Electron-withdrawing effect : The -SO- group reduces electron density at the pyrrolidine nitrogen, slowing nucleophilic attacks but enhancing stability in acidic conditions.

- Steric effects : The ethoxy linker may restrict access to the reaction site, requiring bulky reagents (e.g., Boc anhydride) for protection.

- SAR studies : Modify the sulfonyl group (e.g., replace with tosyl or mesyl) to assess reactivity changes in cross-coupling reactions .

Data Contradiction Analysis

Q. How to address conflicting yields reported for the synthesis of this compound?

- Methodological Answer :

- Variable identification : Compare solvent purity (anhydrous vs. technical grade), reagent sourcing, and reaction scale.

- Reproducibility testing : Replicate literature procedures with controlled variables (e.g., humidity, inert atmosphere).

- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.